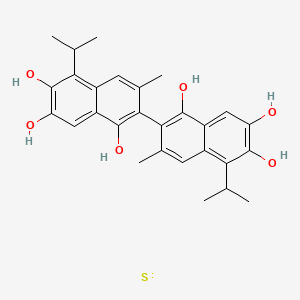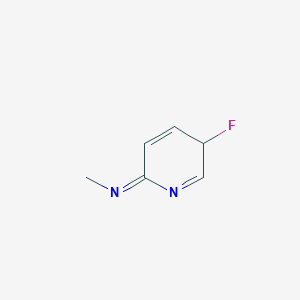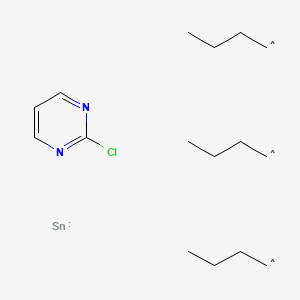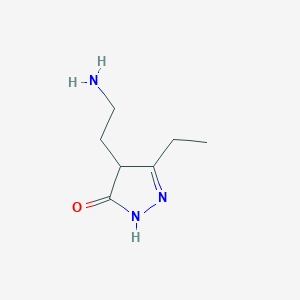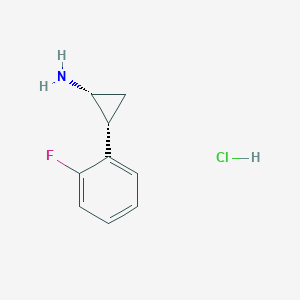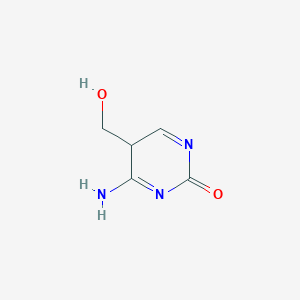
4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one is a compound that belongs to the class of organic compounds known as hydropyrimidines. These are compounds containing a hydrogenated pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one can be achieved through various methods. One common method involves the conversion of the purine biosynthetic precursor 5-aminoimidazole ribotide (AIR) through the action of enzymes such as phosphomethylpyrimidine synthase . In yeasts, it is derived from metabolites of histidine and pyridoxine .
Industrial Production Methods
Industrial production methods for this compound often involve biotechnological approaches to increase the thiamine content in food sources. This is because thiamine and its derivatives are used to supplement human and animal diets .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of thiamine pyrophosphate.
Biology: The compound is involved in the biosynthesis of thiamine in microorganisms and plants.
Medicine: Thiamine and its derivatives are used to treat thiamine deficiency and related conditions.
Industry: It is used in the production of dietary supplements and fortified foods.
Wirkmechanismus
The compound exerts its effects by participating in the biosynthesis of thiamine pyrophosphate. It acts as a substrate for enzymes such as phosphomethylpyrimidine synthase, which catalyzes its conversion to thiamine pyrophosphate. This process involves the coupling of the pyrimidine fragment with a thiazole fragment to form thiamine monophosphate, followed by conversion to the pyrophosphate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-5-hydroxymethyl-2-methylpyrimidine: This compound is structurally similar but contains a methyl group at the 2-position.
4-amino-5-aminomethyl-2-methylpyrimidine: This compound has an aminomethyl group instead of a hydroxymethyl group.
Uniqueness
4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one is unique due to its role as a precursor in the biosynthesis of thiamine pyrophosphate. Its specific structure allows it to participate in the enzymatic reactions necessary for thiamine production, making it essential for the biosynthesis of this vital cofactor .
Eigenschaften
Molekularformel |
C5H7N3O2 |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1,3,9H,2H2,(H2,6,8,10) |
InChI-Schlüssel |
GDAOQAXAZSOZIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=O)N=C(C1CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide](/img/structure/B12356515.png)
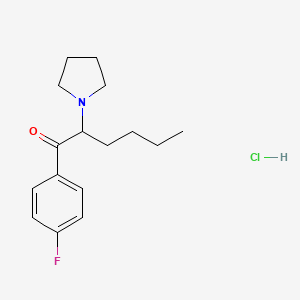

![[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)pentyl] butanoate](/img/structure/B12356532.png)
![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
![3-bromo-7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12356542.png)
